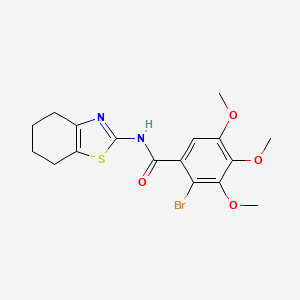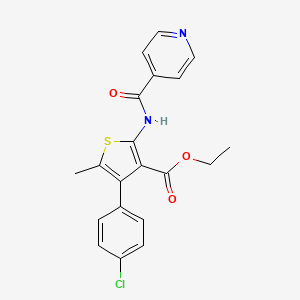![molecular formula C24H20N2O4 B3582263 (Z)-3-[3-methoxy-4-(2-phenylethoxy)phenyl]-2-(4-nitrophenyl)prop-2-enenitrile](/img/structure/B3582263.png)
(Z)-3-[3-methoxy-4-(2-phenylethoxy)phenyl]-2-(4-nitrophenyl)prop-2-enenitrile
Overview
Description
(Z)-3-[3-methoxy-4-(2-phenylethoxy)phenyl]-2-(4-nitrophenyl)prop-2-enenitrile is an organic compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-[3-methoxy-4-(2-phenylethoxy)phenyl]-2-(4-nitrophenyl)prop-2-enenitrile typically involves multiple steps, starting from simpler precursor compounds. The key steps may include:
Formation of the Methoxy-Phenylethoxy Intermediate: This step involves the reaction of a methoxy-substituted benzene with a phenylethoxy group under specific conditions, such as the presence of a base or catalyst.
Formation of the Prop-2-enenitrile Moiety: This step involves the formation of the prop-2-enenitrile group through reactions such as condensation or coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-[3-methoxy-4-(2-phenylethoxy)phenyl]-2-(4-nitrophenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reagents like hydrogen gas and a palladium catalyst can reduce the nitro group to an amine group.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Various nucleophiles or electrophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-[3-methoxy-4-(2-phenylethoxy)phenyl]-2-(4-nitrophenyl)prop-2-enenitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biology, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, the compound could be explored for its potential therapeutic applications. Its structural features may allow it to interact with specific molecular targets, leading to the development of new drugs or treatments.
Industry
In industry, this compound may be used in the production of specialty chemicals, materials, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (Z)-3-[3-methoxy-4-(2-phenylethoxy)phenyl]-2-(4-nitrophenyl)prop-2-enenitrile would depend on its specific interactions with molecular targets. For example, if it exhibits biological activity, it may interact with enzymes, receptors, or other proteins, modulating their function and leading to specific cellular effects.
Comparison with Similar Compounds
Similar Compounds
(Z)-3-[3-methoxy-4-(2-phenylethoxy)phenyl]-2-(4-aminophenyl)prop-2-enenitrile: This compound is similar but has an amino group instead of a nitro group.
(Z)-3-[3-methoxy-4-(2-phenylethoxy)phenyl]-2-(4-chlorophenyl)prop-2-enenitrile: This compound has a chloro group instead of a nitro group.
Uniqueness
The uniqueness of (Z)-3-[3-methoxy-4-(2-phenylethoxy)phenyl]-2-(4-nitrophenyl)prop-2-enenitrile lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
(Z)-3-[3-methoxy-4-(2-phenylethoxy)phenyl]-2-(4-nitrophenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4/c1-29-24-16-19(7-12-23(24)30-14-13-18-5-3-2-4-6-18)15-21(17-25)20-8-10-22(11-9-20)26(27)28/h2-12,15-16H,13-14H2,1H3/b21-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSLFIGWGIXEPBO-RCCKNPSSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C2=CC=C(C=C2)[N+](=O)[O-])OCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(\C#N)/C2=CC=C(C=C2)[N+](=O)[O-])OCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B3582180.png)
![2,4-dichloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3582189.png)
![N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-4-methyl-3-nitrobenzamide](/img/structure/B3582199.png)

![4-chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B3582212.png)
![phenyl [4-(3-bromophenyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B3582214.png)
![2-oxo-N-(4-piperidin-1-ylphenyl)-1H-benzo[cd]indole-6-sulfonamide](/img/structure/B3582216.png)
![METHYL 5-[N-(4-FLUORO-2-METHYLBENZENESULFONYL)PYRIDINE-4-AMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE](/img/structure/B3582228.png)
![N-[2-(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE](/img/structure/B3582241.png)
![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-2-phenylacetamide](/img/structure/B3582246.png)

![ethyl 2-[(2-naphthylsulfonyl)amino]benzoate](/img/structure/B3582253.png)
![methyl 5-methyl-4-phenyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B3582256.png)
![N-[6-(pyrrolidin-1-ylsulfonyl)-1,3-benzothiazol-2-yl]pyridine-4-carboxamide](/img/structure/B3582258.png)
